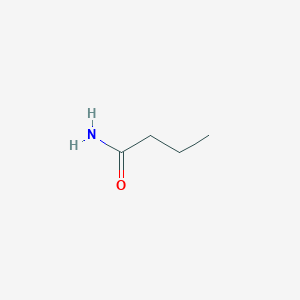

Butyramide

Description

Properties

IUPAC Name |

butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSISZSEWVHGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060248 | |

| Record name | Butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, Yellowish solid; Nutty aroma | |

| Record name | n-Butylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

216 °C, 216.00 to 217.00 °C. @ 760.00 mm Hg | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in alcohol; slightly sol in ether, INSOL IN BENZENE, In water, 163,000 mg/l @ 15 °C, 163 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyramide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1582/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8850 @ 120 °C | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00391 [mmHg], 3.91X10-3 mm Hg @ 25 °C | |

| Record name | n-Butylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, LEAVES FROM BENZENE | |

CAS No. |

541-35-5 | |

| Record name | Butyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6OR937VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

115-116 °C, 115 - 116 °C | |

| Record name | Butyramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-BUTYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Butyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramide, also known as butanamide, is the amide derivative of butyric acid.[1] It is a primary fatty amide that serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Unlike its acidic precursor, butyric acid, which is known for its unpleasant odor, butyramide is a white crystalline solid with a nutty aroma.[1][3] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to butyramide.

Chemical Structure

Butyramide is a monocarboxylic acid amide formed from the formal condensation of butanoic acid and ammonia.[4] Its structure consists of a four-carbon alkyl chain attached to a primary amide functional group (-CONH2).

Caption: Chemical structure of Butyramide (Butanamide).

Chemical and Physical Properties

The following table summarizes the key quantitative properties of butyramide.

| Property | Value | Reference(s) |

| IUPAC Name | Butanamide | [4] |

| CAS Number | 541-35-5 | [1] |

| Molecular Formula | C4H9NO | [1] |

| Molar Mass | 87.122 g·mol−1 | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 115 to 116 °C | [1] |

| Boiling Point | 216 °C | [1] |

| Density | 1.03 g/cm³ | [1] |

| Solubility in Water | 163,000 mg/L (at 15 °C) | [4][5] |

| Solubility in other solvents | Freely soluble in ethanol; slightly soluble in diethyl ether. | [1] |

| pKa (conjugate acid) | -0.43 | [4] |

| LogP | -0.21 | [4] |

Experimental Protocols

Synthesis of Butyramide

Butyramide can be synthesized through several methods. Below are outlines of common laboratory procedures.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Processing technique of L-2-amino butyramide hydrochloride (2016) | Niu Yuehui | 1 Citations [scispace.com]

- 4. Buy Butyramide | 541-35-5 [smolecule.com]

- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Butyramide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyramide, the amide derivative of butyric acid, and its analogues represent a promising class of compounds with diverse biological activities. While butyric acid, a short-chain fatty acid produced by gut microbiota, is known for its beneficial effects, its unpleasant odor and poor pharmacokinetic properties limit its therapeutic application. Butyramide and its derivatives, such as phenylalanine butyramide (PBA), have been developed to overcome these limitations, offering improved stability and patient compliance. These compounds have demonstrated significant potential in various fields, including oncology, dermatology, and neuroprotection.

This technical guide provides a comprehensive overview of the biological activities of butyramide and its derivatives, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this versatile class of molecules.

Quantitative Data on Biological Activities

The biological activities of butyramide and its derivatives have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, including IC50 values for anticancer activity, histone deacetylase (HDAC) inhibition, and tyrosinase inhibition, as well as clinical data on dermatological effects.

Table 1: Anticancer Activity of Butyramide Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Butyramide | Hepatoma cells | Growth Inhibition | [1] |

| Monobutyrin | Hepatoma cells | Growth Inhibition | [1] |

| Pivalyloxymethyl butyrate (B1204436) (AN-9) | Leukemic cells | Proliferation Inhibition | [2] |

| Pivalyloxymethyl butyrate (AN-9) | Lewis lung carcinoma | Growth Inhibition | [2] |

| Thiazolidinedione derivative 3a | Melanoma (LOX IMVI) | 26.7 ± 1.50 | [3] |

| Thiazolidinedione derivative 3i | Melanoma (LOX IMVI) | 25.4 ± 1.43 | [3] |

| Thiazolidinedione derivative 3j | Renal cancer (A498) | 33.9 ± 1.91 | [3] |

| Phenanthridine (B189435) derivative Fb-4 | K562 (Leukemia) | 0.87 | [4] |

| Phenanthridine derivative Fb-4 | U266 (Myeloma) | 0.09 | [4] |

| Phenanthridine derivative Fb-4 | MCF-7 (Breast Cancer) | 0.32 | [4] |

| Phenanthridine derivative Fb-4 | U937 (Lymphoma) | 0.34 | [4] |

| Phenanthridine derivative Fb-4 | HEPG2 (Liver Cancer) | 17.37 | [4] |

| Pinostrobin (B192119) butyrate | T47D (Breast Cancer) | 400 | [5] |

Table 2: Histone Deacetylase (HDAC) Inhibition by Butyramide Derivatives (IC50 Values)

| Compound | HDAC Isoform | IC50 (nM) | Reference |

| Phenylalanine Butyramide (PBA) | - | HDAC Inhibitor | |

| Phenanthridine derivative Fb-4 | HDAC1 | 12.1 | [4] |

| Phenanthridine derivative Fb-4 | HDAC2 | 21.5 | [4] |

| Phenanthridine derivative Fb-4 | HDAC3 | 11.0 | [4] |

| Phenanthridine derivative Fb-4 | HDAC6 | 8.6 | [4] |

| 4-benzoylbutyrate | - | HDAC Inhibitor | [6] |

| 3-benzoylpropionate | - | HDAC Inhibitor | [6] |

| 4-(4-nitrophenyl)butyrate | - | HDAC Inhibitor | [6] |

| 3-(4-fluorobenzoyl)propionate | - | HDAC Inhibitor | [6] |

Table 3: Tyrosinase Inhibition by Butyramide and Phenylalanine Butyramide (PBA)

| Compound | IC50 (mM) | Reference |

| Butyramide | 120.3 | [7] |

| Phenylalanine Butyramide (PBA) | 34.7 | [7] |

Table 4: Clinical Dermatological Effects of Phenylalanine Butyramide (PBA)

| Effect | Duration | Improvement | Reference |

| Skin Depigmenting Activity (UV Spots) | 30 days | -9.9% | |

| Skin Depigmenting Activity (Brown Spots) | 30 days | -17.7% | |

| Skin Brightening (ITA°) | 30 days | +13% | |

| Skin Elasticity (Ua/Uf) | 30 days | +32.3% | |

| Skin Firmness (Uf) | 30 days | -14.9% | |

| Soothing Action (Erythema Index) | 30 minutes | -15.7% | |

| Soothing Action (Erythema Index) | 60 minutes | -17.8% |

Signaling Pathways and Mechanisms of Action

Butyramide and its derivatives exert their biological effects through the modulation of various signaling pathways. Key mechanisms include the inhibition of histone deacetylases (HDACs), induction of apoptosis, and modulation of the MAPK signaling pathway.

HDAC Inhibition

A primary mechanism of action for many butyramide derivatives is the inhibition of HDACs. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs by butyramide derivatives leads to histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Induction of Apoptosis

Butyramide derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway: This pathway is often initiated by cellular stress, such as that induced by HDAC inhibition. It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

Extrinsic Apoptosis Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL) to death receptors (e.g., Fas) on the cell surface. This leads to the activation of an initiator caspase (caspase-8), which in turn activates the executioner caspases. Phenylalanine, a component of PBA, has been shown to contribute to apoptosis through the Fas/FasL death receptor pathway.[8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Butyrate has been shown to reduce the activity of the protein kinase MEK 1/2, which is a component of the MAPK/ERK pathway.[9] The activation of the MAPK pathway can have dual roles in cancer, either promoting or inhibiting cell survival depending on the context. Some anticancer agents exert their effects by modulating this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of butyramide and its derivatives.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of butyramide derivatives on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the butyramide derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tyrosinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of butyramide derivatives on tyrosinase activity.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin (B1238610). The formation of dopachrome (B613829), an intermediate in melanin synthesis, can be monitored spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), L-tyrosine solution, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase solution to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the resulting dopachrome at a wavelength of approximately 475-490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of butyramide derivatives against histone deacetylases.

Principle: A fluorometric assay is commonly used, where a fluorogenic substrate containing an acetylated lysine (B10760008) is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.

Protocol:

-

Reaction Setup: In a 96-well black microplate, add HDAC assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A) to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins in cells treated with butyramide derivatives.

Principle: Western blotting is a technique used to separate and identify specific proteins from a complex mixture of proteins extracted from cells. It allows for the detection of changes in protein levels, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the butyramide derivative for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Drug Discovery and Development Workflow

The development of new butyramide derivatives as therapeutic agents follows a structured workflow common in drug discovery. This process involves target identification, lead discovery and optimization, preclinical studies, and clinical trials.

References

- 1. Cancer Drug Discovery and Anticancer Drug Development | Oncohema Key [oncohemakey.com]

- 2. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons | PLOS One [journals.plos.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Butyramide's Cellular Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the cellular mechanism of action of butyramide, a promising amide derivative of butyric acid. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the core molecular pathways influenced by butyramide, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular processes.

Core Mechanism: Histone Deacetylase (HDAC) Inhibition

Butyramide, similar to its parent compound butyrate (B1204436), primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyramide promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes that regulate critical cellular processes.[1][3][6][7][8][9] This epigenetic modification is central to the diverse cellular effects of butyramide. Some derivatives of butyramide have also demonstrated inhibitory action on histone deacetylases.[10]

Table 1: Effect of Butyrate (a proxy for Butyramide) on Histone Acetylation

| Histone Modification | Cell Line | Treatment | Fold Change/Observation | Reference |

| Overall H3 and H4 acetylation | HepG2 | Butyrate (12h) | Clear increase | [6] |

| Multi-acetylated forms of H3 and H4 | HeLa | 7 mM Butyrate | Accumulation | [1] |

| H4{K8ac}, {K12ac}, {K16ac} | Butyrate (10 mins) | Increase | [8] |

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by butyramide triggers a cascade of downstream events, profoundly impacting cell fate. The primary consequences include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Cell Cycle Arrest at the G1 Phase

A hallmark of butyramide's action is the induction of cell cycle arrest, predominantly at the G1/S transition.[11] This is primarily achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs), most notably p21/WAF1/CIP1.[4][12] The upregulation of p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) activity, which is essential for the G1 to S phase transition.[4] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factor, halting cell cycle progression.[8]

Simultaneously, butyramide can influence the expression of cyclins, such as cyclin D1, which are crucial for G1 phase progression.[12] The interplay between the upregulation of CKIs and the modulation of cyclin expression culminates in a robust G1 arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of butyramide on the cell cycle distribution of cancer cells.

Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Butyramide solution (stock concentration to be determined based on cell line sensitivity)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: After 24 hours, treat the cells with various concentrations of butyramide (e.g., 1 mM, 5 mM, 10 mM) or a vehicle control for 24 to 48 hours.[13]

-

Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Analysis: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.[11]

Table 2: Illustrative Quantitative Data for Butyrate-Induced G1 Arrest

| Cell Line | Treatment | G1 Phase Population (%) | S Phase Population (%) | G2/M Phase Population (%) | Reference |

| MDBK | 10 mM Butyrate (24h) | Increased | Decreased | - | [9] |

| HeLa | 5 mM Butyrate (48h) | Arrested late in G1 | - | - | [13] |

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing butyramide's effect on the cell cycle.

Induction of Apoptosis via Caspase Activation

Butyramide is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is primarily mediated through the activation of the caspase cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.

Butyramide treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[15] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3 in cells treated with butyramide.

Materials:

-

Cancer cell line of interest

-

Butyramide solution

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with butyramide at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Lysis: Harvest and lyse the cells to release intracellular contents.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.[4][16][17]

-

Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.[4][16][17]

-

Measurement: Measure the absorbance at 405 nm, which is proportional to the amount of cleaved substrate and thus the caspase-3 activity.[4][16][17]

Table 3: Illustrative Quantitative Data for Caspase-3 Activation

| Cell Line | Treatment | Fold Change in Caspase-3 Activity | Reference |

| Jurkat | Staurosporine | - | [18] |

| A549 | 50 µM C6-ceramide | Time-dependent increase | [19] |

Signaling Pathway for Butyramide-Induced Apoptosis

Caption: Simplified intrinsic pathway of butyramide-induced apoptosis.

Modulation of Key Signaling Pathways

Beyond its direct effects on the cell cycle and apoptosis machinery, butyramide modulates several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Butyrate has been shown to inhibit the activation of the NF-κB pathway.[20][21][22][23][24][25] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of the active p65 subunit.[13][21][22][23][24][25][26]

Experimental Protocol: Immunofluorescence for NF-κB p65 Nuclear Translocation

Objective: To visualize and quantify the effect of butyramide on the nuclear translocation of NF-κB p65.

Materials:

-

Cells grown on coverslips

-

Butyramide solution

-

Stimulating agent (e.g., TNF-α or LPS)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture cells on coverslips and pre-treat with butyramide before stimulating with an agent like TNF-α or LPS to induce NF-κB activation.[20][21]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.[20][21]

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the percentage of cells showing nuclear localization of p65 in treated versus untreated samples.

Table 4: Illustrative Data for NF-κB Nuclear Translocation

| Cell Line | Treatment | Nuclear p65 Positive Cells (%) | Reference |

| Primary microglia | LPS + Acetate/Butyrate | Reduced compared to LPS alone | [20] |

| Smooth Muscle Cells | TNF-α | Increased nuclear p65 | [24] |

NF-κB Signaling Pathway Modulation by Butyramide

Caption: Butyramide's inhibitory effect on the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central signaling route that regulates cell proliferation, differentiation, and survival. The role of butyrate in modulating the ERK pathway appears to be context-dependent. In some instances, butyrate has been shown to activate the ERK1/2 pathway, while in others, it can lead to its inhibition.[27] The specific effect likely depends on the cell type and the cellular context.

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

Objective: To determine the effect of butyramide on the phosphorylation status of ERK1/2.

Materials:

-

Cell line of interest

-

Butyramide solution

-

Cell lysis buffer with phosphatase inhibitors

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with butyramide and lyse them in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][28]

-

Immunoblotting: Probe the membrane with a primary antibody specific for p-ERK1/2, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescence substrate.[1][28]

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[1]

-

Densitometry: Quantify the band intensities to determine the fold change in ERK1/2 phosphorylation.

Table 5: Illustrative Data for ERK1/2 Phosphorylation

| Cell Line | Treatment | Fold Change in p-ERK1/2 | Reference |

| - | - | - | - |

Note: Specific quantitative data for butyramide's effect on ERK1/2 phosphorylation is currently limited in the readily available literature.

References

- 1. Butyrate suppression of histone deacetylation leads to accumulation of multiacetylated forms of histones H3 and H4 and increased DNase I sensitivity of the associated DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early butyrate induced acetylation of histone H4 is proteoform specific and linked to methylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell cycle analysis of sodium butyrate and hydroxyurea, inducers of ectopic hormone production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modifying Caspase-3 Activity by Altering Allosteric Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e-century.us [e-century.us]

- 24. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The DNA of annexin V-binding apoptotic cells is highly fragmented - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Synthesis of Novel Butyramide Derivatives as Potent Histone Deacetylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, mechanism of action, and biological evaluation of novel butyramide derivatives, a promising class of compounds targeting histone deacetylases (HDACs) for cancer therapy. By inducing hyperacetylation of histone proteins, these inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells. This document details experimental protocols, quantitative biological data, and key cellular pathways involved.

Introduction to Butyramide Derivatives as HDAC Inhibitors

Butyramide and its derivatives are structurally related to butyrate, a short-chain fatty acid known to inhibit HDAC activity.[1][2] Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails, leading to chromatin condensation and transcriptional repression.[3] In many cancers, HDACs are overexpressed or improperly recruited, causing the silencing of tumor suppressor genes.[3]

Novel butyramide derivatives, particularly those incorporating a hydroxamic acid moiety, have been designed to act as potent HDAC inhibitors (HDACi).[3] These molecules typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) such as hydroxamic acid that chelates the zinc ion in the HDAC active site, a linker region (often an aliphatic chain similar to butyramide), and a "cap" group that interacts with the surface of the enzyme. This guide will focus on the synthesis and evaluation of such derivatives.

Synthetic Strategy and Experimental Protocols

The synthesis of butyramide-based hydroxamic acid inhibitors generally involves a multi-step process starting from a suitable carboxylic acid, which is activated and then coupled with hydroxylamine (B1172632) or a protected form thereof.[4] The following protocols are representative methodologies adapted from established literature procedures for the synthesis of compounds like Suberoylanilide Hydroxamic Acid (SAHA) and its analogs.[5][6][7]

General Synthetic Workflow

The overall process can be visualized as a straightforward workflow from commercially available starting materials to the final active pharmaceutical ingredient.

Caption: General workflow for the synthesis of butyramide-based hydroxamic acid HDAC inhibitors.

Protocol 1: Synthesis of Mono-Amide Carboxylic Acid Intermediate

This protocol describes the formation of the initial amide bond between the linker (suberic acid) and the cap group (aniline).

-

Reagents and Solvents: Suberic acid, aniline, 1,1'-Carbonyldiimidazole (CDI), Dicyclohexylcarbodiimide (DCC), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve suberic acid (1 equivalent) and aniline (1 equivalent) in anhydrous THF.

-

Prepare a separate solution of CDI (0.5 equivalents) and DCC (0.8 equivalents) in THF.

-

Add the CDI/DCC solution to the suberic acid/aniline mixture and stir at room temperature for 16-20 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude mono-amide carboxylic acid.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Conversion to Final Hydroxamic Acid

This protocol details the final conversion of the carboxylic acid intermediate into the target hydroxamic acid.

-

Reagents and Solvents: Mono-amide intermediate from Protocol 1, Methanol (MeOH), Hydroxylamine solution (50% in water), Glacial acetic acid.

-

Procedure:

-

Dissolve the mono-amide intermediate (1 equivalent) in MeOH and cool the solution to 0°C in an ice bath.[6]

-

Prepare a fresh, chilled solution of hydroxylamine.

-

Add the chilled hydroxylamine solution to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture by adding glacial acetic acid.[6]

-

Remove the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield the final N-hydroxy-N'-phenyl-octanediamide derivative.

-

Quantitative Data on Biological Activity

The potency of novel butyramide derivatives is typically assessed through enzymatic assays against specific HDAC isoforms and cellular assays to determine their anti-proliferative effects on cancer cell lines. The data is commonly reported as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity or cell viability by 50%.

Table 1: HDAC Enzymatic Inhibition Data for Representative Butyramide Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC4 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|---|

| SAHA (Vorinostat) | 0.14[9] | 0.73[9] | 1.7[6] | 0.03[9] |

| FESAHA | 0.02[6] | 0.01[6] | 1.7[6] | 0.003[6] |

| Compound 19i | - | - | >10[10] | >10[10] |

| Compound 5 (Salicylamide) | 22.2[9] | 7.9[9] | >50[9] | >50[9] |

Note: Data is compiled from multiple sources for comparative purposes. FESAHA is an analog of SAHA.[6] Compound 19i is a novel alkoxyamide-linked inhibitor.[10] Compound 5 is a derivative with a salicylamide (B354443) zinc-binding group instead of hydroxamic acid.[9]

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| SAHA (Vorinostat) | MV4-11 | Leukemia | 0.636[11] |

| Daudi | Lymphoma | 0.493[11] | |

| Compound 7t (Tricyclic Analog) | MV4-11 | Leukemia | 0.093[11] |

| Daudi | Lymphoma | 0.137[11] |

| Sodium Butyrate | MDA-MB-468 | Breast Cancer | 3.1 (mM)[12] |

Mechanism of Action: Induction of Apoptosis

HDAC inhibitors exert their anti-cancer effects primarily by inducing programmed cell death (apoptosis). This is achieved through the transcriptional activation of pro-apoptotic genes and the modulation of key signaling pathways.[13][14] Treatment with butyramide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Signaling Pathway for HDACi-Induced Apoptosis

The diagram below illustrates the key molecular events following HDAC inhibition that lead to apoptosis.

Caption: HDAC inhibitor-induced apoptotic signaling pathways.[1][13][14]

HDAC inhibition leads to the accumulation of acetylated histones, relaxing chromatin structure and allowing for the transcription of previously silenced genes.[13] Key among these are genes that promote apoptosis and cell cycle arrest, such as p21.[13] Furthermore, HDAC inhibitors can upregulate death receptors on the cell surface, sensitizing cancer cells to extrinsic death signals, and modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, triggering the mitochondrial pathway of apoptosis.[13][14] Recent studies also show that HDAC inhibitors can induce the unfolded protein response (UPR) via the PERK pathway, contributing to cell death.[1]

Conclusion

Novel butyramide derivatives represent a highly promising class of therapeutic agents for cancer treatment. Their ability to potently inhibit HDAC enzymes leads to the reactivation of tumor suppressor genes and the induction of apoptotic cell death through multiple converging signaling pathways. The synthetic routes are well-established, allowing for the generation of diverse analogs to explore structure-activity relationships and optimize pharmacological properties. The quantitative data clearly demonstrate potent, low micromolar to nanomolar activity against both HDAC enzymes and various cancer cell lines, underscoring their potential for further clinical development.

References

- 1. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis of novel hydroxamate and non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Evaluation of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide ([18F]-FESAHA), A PET Radiotracer Designed for the Delineation of Histone Deacetylase Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 11. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

Butyramide as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyramide (butanamide), the amide derivative of butyric acid, serves as a versatile and valuable precursor in a multitude of organic syntheses. Its chemical structure, featuring a reactive amide functional group, allows for its transformation into a diverse array of valuable chemical entities, including amines, nitriles, ketones, and various N-substituted derivatives. This technical guide provides a comprehensive overview of the core synthetic transformations of butyramide, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers, scientists, and professionals in drug development. The applications of butyramide-derived compounds span from the synthesis of anticonvulsant agents and enzyme inhibitors to the development of novel materials such as electrorheological fluids.

Introduction

Butyramide is a white crystalline solid that is readily soluble in water and ethanol.[1] Unlike its parent carboxylic acid, butyric acid, it is devoid of an unpleasant odor.[1] Its utility as a synthetic precursor stems from the versatile reactivity of the amide group, which can undergo a range of transformations. This guide will delve into the key reactions of butyramide, providing practical experimental details and summarizing the expected outcomes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of butyramide is presented in Table 1. This data is essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [2] |

| Molar Mass | 87.12 g/mol | [2] |

| Melting Point | 114.8 °C | [3] |

| Boiling Point | 216 °C | [3] |

| Density | 1.03 g/cm³ | [1] |

| Solubility in water | Freely soluble | [1] |

| pKa (conjugate acid) | ~16 | [4] |

Key Synthetic Transformations of Butyramide

Butyramide serves as a starting material for several fundamental organic transformations, providing access to a range of important functional groups and molecular scaffolds.

Dehydration to Butyronitrile

The dehydration of butyramide is a direct and efficient method for the synthesis of butyronitrile, a valuable intermediate in its own right. This transformation can be achieved using various dehydrating agents.

Reaction Scheme:

O || CH₃CH₂CH₂C-NH₂ --1. LiAlH₄, Ether--> CH₃CH₂CH₂CH₂NH₂ --2. H₂O workup---> Butylamine

O || CH₃CH₂CH₂C-NH₂ --Br₂, NaOH, H₂O--> CH₃CH₂CH₂NH₂ + CO₂ Butyramide Propylamine

Caption: General workflow for the N-acylation of butyramide.

Synthesis of Ketones via Weinreb-Nahm Amide

Butyramide itself is not directly converted to a ketone in a single step. However, it can be hydrolyzed to butyric acid, which can then be converted to an N-methoxy-N-methylamide (Weinreb-Nahm amide). This intermediate is an excellent precursor for the synthesis of ketones upon reaction with organometallic reagents such as Grignard or organolithium reagents. This two-step approach from the corresponding carboxylic acid avoids the over-addition that can occur with other carboxylic acid derivatives.

Reaction Scheme (starting from Butyric Acid):

Experimental Protocol for Weinreb-Nahm Amide formation from Butyryl Chloride:

-

Reagents:

-

Butyryl chloride (can be prepared from butyric acid and thionyl chloride) [5] * N,O-Dimethylhydroxylamine hydrochloride

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in DCM and cool the solution in an ice bath.

-

Slowly add pyridine to the solution.

-

Add butyryl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Perform an aqueous workup to remove pyridine hydrochloride and excess reagents.

-

The resulting N-methoxy-N-methylbutyramide can be purified by column chromatography.

-

-

Expected Yield: The conversion of acid chlorides to Weinreb amides typically proceeds in high yield.

Experimental Protocol for Ketone Synthesis from Weinreb-Nahm Amide:

-

Reagents:

-

N-methoxy-N-methylbutyramide

-

Grignard reagent (e.g., Phenylmagnesium bromide) or Organolithium reagent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Aqueous acid solution (e.g., HCl)

-

-

Procedure:

-

Dissolve the N-methoxy-N-methylbutyramide in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C.

-

Add the Grignard or organolithium reagent dropwise to the stirred solution.

-

Allow the reaction to proceed for a few hours at the low temperature.

-

Quench the reaction by the slow addition of an aqueous acid solution.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude ketone.

-

-

Purification:

-

The ketone can be purified by distillation or column chromatography.

-

-

Expected Yield: This reaction generally provides good to excellent yields of the desired ketone. [3]

Summary of Key Transformations

The following table summarizes the key synthetic transformations of butyramide, including typical reagents, products, and expected yields.

| Starting Material | Reagent(s) | Product | Typical Yield (%) | Reference(s) |

| Butyramide | P₂O₅, heat | Butyronitrile | 69-86 | [4] |

| Butyramide | HMPT, 220-240 °C | Butyronitrile | 75 | [6] |

| Butyramide | 1. LiAlH₄, Ether/THF2. H₂O workup | Butylamine | High | [7][8] |

| Butyramide | Br₂, NaOH, H₂O | Propylamine | Variable (e.g., 71-76 for analogous rxn) | [4] |

| Butyric Acid | 1. SOCl₂2. Me(MeO)NH·HCl, Pyridine | N-methoxy-N-methylbutyramide | High | |

| N-methoxy-N-methylbutyramide | 1. R-MgBr, THF2. H₃O⁺ workup | Ketone (CH₃CH₂CH₂COR) | Good to Excellent | [3] |

Applications of Butyramide and its Derivatives

The synthetic versatility of butyramide makes it a valuable starting point for the preparation of compounds with diverse applications.

-

Drug Development: Derivatives of butyramide have shown promise as anticonvulsant agents. [4]Butyramide also serves as a precursor for the synthesis of hydroxamic acids, a class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. [3]* Materials Science: Butyramide has been explored for its use in the development of electrorheological (ER) fluids. These are "smart" materials that exhibit a change in viscosity in the presence of an electric field.

-

Organometallic Chemistry: Butyramide can be a precursor for the synthesis of β-amidoorganotin compounds.

Signaling Pathways and Logical Relationships

The Hofmann rearrangement provides a clear example of a logical relationship in organic synthesis, where a specific starting material is transformed into a predictable product with a defined change in its carbon skeleton.

Caption: Logical pathway of the Hofmann rearrangement of butyramide.

Conclusion

Butyramide is a readily accessible and versatile precursor in organic synthesis. Its ability to be converted into nitriles, amines, and, indirectly, ketones, makes it a valuable building block for the synthesis of a wide range of organic molecules. The reactions detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize butyramide in their synthetic endeavors. The provided experimental protocols, while in some cases adapted from closely related substrates, offer a practical starting point for laboratory work. Further optimization of reaction conditions for specific applications is encouraged to achieve the desired outcomes with high efficiency and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Characterization of Butyramide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the key chemical identifiers and characterization data for butyramide, with a central focus on its IUPAC International Chemical Identifier (InChI) Key.

Introduction to Butyramide and its Significance

Butyramide (IUPAC name: butanamide) is a primary fatty amide derived from the formal condensation of butanoic acid with ammonia.[1][2][3] It presents as a white, crystalline solid at room temperature and is notable for being devoid of the unpleasant, rancid odor characteristic of its parent carboxylic acid, butyric acid.[4][5] Butyramide is freely soluble in water and ethanol.[4][6]

In research and development, butyramide and its derivatives are of interest for their potential biological activities. Some derivatives have demonstrated anticonvulsive properties and act as inhibitors of histone deacetylases (HDACs), which are critical enzymes in regulating cell proliferation and differentiation.[4][5] Furthermore, butyramide serves as a substrate in enzymatic studies, for instance, with (+)-γ-lactamase, to investigate enzyme stability, activity, and kinetics.[6][7]

Core Chemical Identifiers for Butyramide

The unequivocal identification of a chemical entity is paramount in scientific research. The InChI system provides a standardized, machine-readable string of characters that represents the molecular structure.

The standard InChIKey for butyramide is: DNSISZSEWVHGLH-UHFFFAOYSA-N [1][2][4][7][8][9]

This identifier is derived from the standard InChI string: InChI=1S/C4H9NO/c1-2-3-4(5)6/h2-3H2,1H3,(H2,5,6)[1][4][8][9]

Physicochemical and Spectroscopic Data

Quantitative data is essential for the verification and characterization of butyramide. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Butyramide

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO | [1][4][7][8] |

| Molecular Weight | 87.12 g/mol | [1][4][7][8] |

| Melting Point | 114-116 °C | [4][6] |

| Boiling Point | 216 °C | [1][4] |

| Density | 0.8850 g/cm³ at 120 °C | [1] |

| logP | -0.21 | [1] |

| Solubility | Freely soluble in water and ethanol; slightly soluble in diethyl ether. | [4][6] |

Table 2: ¹H NMR Spectroscopic Data for Butyramide

Solvent: DMSO-d6, Frequency: 400 MHz

| Assignment | Chemical Shift (ppm) |

| -NH₂ (a) | 7.24 |

| -NH₂ (b) | 6.71 |

| -CH₂-C=O | 2.02 |

| -CH₂-CH₂- | 1.50 |

| CH₃- | 0.86 |

| Data sourced from ChemicalBook[9] |

Table 3: ¹³C NMR Spectroscopic Data for Butyramide

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~175 |

| -CH₂-C=O | ~38 |

| -CH₂-CH₂- | ~19 |

| CH₃- | ~13 |

| Data interpretation based on typical chemical shifts for alkyl amides. |

Table 4: Mass Spectrometry Data for Butyramide (Electron Ionization)

| m/z | Relative Intensity | Putative Fragment |

| 87 | Low | [M]⁺ (Molecular Ion) |

| 72 | Moderate | [M-NH₃]⁺ |

| 59 | High | [C₂H₅NO]⁺ |

| 44 | High | [CH₄NO]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

| Prominent peaks as reported in public databases.[1] |

Table 5: Infrared (IR) Spectroscopy Data for Butyramide

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350, ~3180 | N-H stretching (amide) |

| ~2960, ~2870 | C-H stretching (alkyl) |

| ~1670 | C=O stretching (amide I) |

| ~1630 | N-H bending (amide II) |

| ~1420 | C-N stretching |

| Characteristic absorption bands for primary amides. |

Experimental Protocols

Detailed methodologies are crucial for the replication of characterization experiments.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Protocol:

-

A sample of butyramide (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

For ¹H NMR, a standard pulse program is used to acquire the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

Data is processed (Fourier transform, phasing, and baseline correction) to generate the final spectrum.

-

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and fragmentation pattern of butyramide.

-

Protocol:

-

A dilute solution of butyramide is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized.

-

The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities based on boiling point and column affinity.

-

As butyramide elutes from the column, it enters the mass spectrometer.

-

In the MS, the molecules are ionized (commonly by electron ionization), fragmented, and the resulting ions are separated by their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

4.3. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid butyramide is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact.

-

The IR beam is passed through the crystal and interacts with the sample.

-

The detector measures the absorption of infrared radiation at different wavenumbers.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in butyramide.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of experiments for the characterization of a chemical sample like butyramide.

Caption: General experimental workflow for the characterization of butyramide.

Caption: Logical decision workflow for the identification of a butyramide sample.

References

- 1. Butyramide | C4H9NO | CID 10927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Butyramide (HMDB0033870) [hmdb.ca]

- 3. Buy Butyramide | 541-35-5 [smolecule.com]

- 4. Butyramide - Wikipedia [en.wikipedia.org]

- 5. Butyramide Reagent|High-Purity Butyramide for Research [benchchem.com]

- 6. Butyramide = 98.0 T 541-35-5 [sigmaaldrich.com]

- 7. Butyramide, 98% | Fisher Scientific [fishersci.ca]

- 8. Butanamide [webbook.nist.gov]

- 9. Butyramide(541-35-5) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide to the Molecular Weight and Formula of Butyramide

This technical guide provides a comprehensive overview of the core physicochemical properties of butyramide, specifically its molecular weight and chemical formula. It is intended for researchers, scientists, and drug development professionals who require precise and reliable data for their work. This document includes a summary of quantitative data, a detailed experimental protocol for the determination of molecular weight via mass spectrometry, and a workflow diagram for the experimental procedure.

Core Properties of Butyramide

Butyramide, also known as butanamide, is a primary fatty amide derived from the formal condensation of butanoic acid and ammonia.[1] It is a white, crystalline solid at room temperature and is freely soluble in water and ethanol.[2] Unlike its precursor, butyric acid, butyramide is notable for being devoid of an unpleasant, rancid smell.[2]

Quantitative Data Summary

The fundamental properties of butyramide are summarized in the table below. These values are consistently reported across various chemical databases and literature sources.

| Property | Value | Citations |

| Chemical Formula | C₄H₉NO | [1][3][4] |

| Molecular Weight | 87.12 g/mol | [1][3][5] |

| Monoisotopic Mass | 87.068413915 Da | [1][3] |

| IUPAC Name | butanamide | [1][3] |